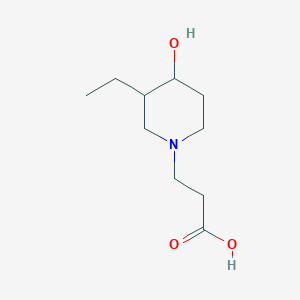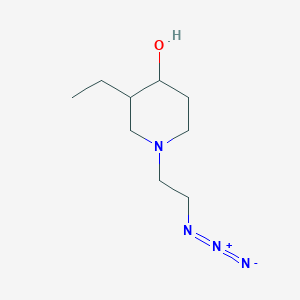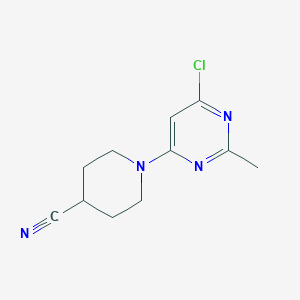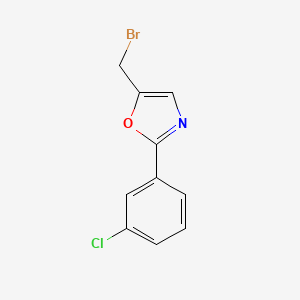
5-(Bromomethyl)-2-(3-chlorophenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-2-(3-chlorophenyl)oxazole, often abbreviated as BMCPO, is an organic compound of the oxazole class. It is a colorless crystalline solid that is soluble in a variety of organic solvents. BMCPO has a wide range of applications in the field of scientific research, including use as a reagent in organic synthesis, as a fluorescent dye, and as a probe for studying the structure and dynamics of proteins and other biomolecules.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthetic Routes and Reactivity : The research on 5-(Bromomethyl)-2-(3-chlorophenyl)oxazole and its analogues highlights their utility as versatile scaffolds for further chemical synthesis. These compounds can undergo various substitution reactions to yield a plethora of derivatives with potential biological activities. For instance, 2-(Halomethyl)-4,5-diphenyloxazoles have been utilized to prepare 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles through substitution reactions. The bromomethyl analogues, being more reactive than their chloromethyl counterparts, serve as effective agents in the C-alkylation of stabilized carbanions, leading to concise syntheses of significant compounds like Oxaprozin (Patil & Luzzio, 2016). Additionally, a simple and efficient method has been described for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and their chloromethyl variants, demonstrating high regioselectivity under mild conditions (Yamane, Mitsudera, & Shundoh, 2004).
Antibacterial Activity
Biological Applications : Derivatives of 5-(Bromomethyl)-2-(3-chlorophenyl)oxazole have been explored for their biological activities as well. For example, novel N2-hydroxymethyl and N2-aminomethyl derivatives of similar triazole compounds were synthesized and assessed for antibacterial efficacy against various bacterial strains, revealing potential antimicrobial properties (Plech et al., 2011).
Cross-Coupling Reactions
Cross-Coupling Utility : The compound 4-Bromomethyl-2-chlorooxazole, closely related to the query molecule, has been used as a novel oxazole building block for synthesizing a range of 2,4-disubstituted oxazoles. Through palladium-catalyzed cross-coupling reactions, various 4-substituted-2-chlorooxazoles were obtained, highlighting the selectivity for the 4-bromomethyl position and the versatility in subsequent coupling at the 2-chloro-position (Young, Smith, & Taylor, 2004).
Anticancer and Antimicrobial Potential
Anticancer and Antimicrobial Derivatives : Further research into the derivatives of oxazole compounds, incorporating the 5-(Bromomethyl)-2-(3-chlorophenyl) motif, has led to the synthesis of molecules with pronounced anticancer and antimicrobial activities. Novel 1,3-oxazole clubbed pyridyl-pyrazolines were investigated for their anticancer activity against various cancer cell lines and exhibited promising results, in addition to their in vitro antibacterial and antifungal properties (Katariya, Vennapu, & Shah, 2021).
Neurotrophic Factor Inducers
Neurotrophic Effects : Some 5-(omega-aryloxyalkyl)oxazole derivatives have shown significant activity in increasing brain-derived neurotrophic factor (BDNF) production in human neuroblastoma cells. This suggests potential applications in treating neurodegenerative diseases or nerve damage (Maekawa et al., 2003).
Propiedades
IUPAC Name |
5-(bromomethyl)-2-(3-chlorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-5-9-6-13-10(14-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUHBGYTTCTOOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(O2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-(3-chlorophenyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



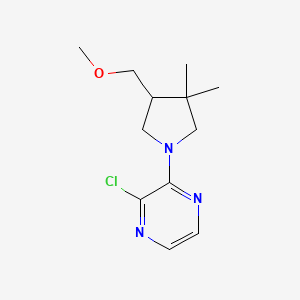

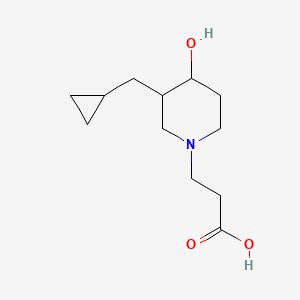
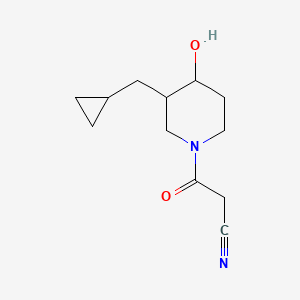
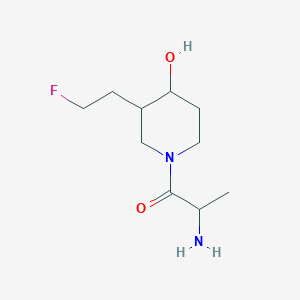
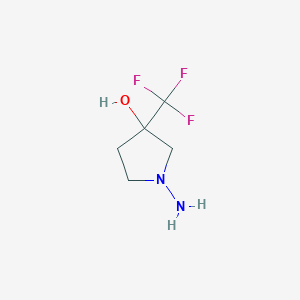
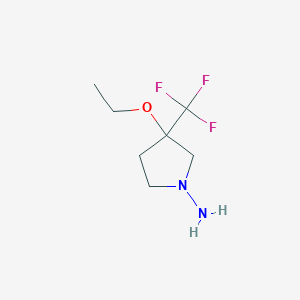
![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)
![azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone](/img/structure/B1479178.png)
